molecular formula C27H33ClFN9O2 B1193417 Pralsetinib HCl

Pralsetinib HCl

货号 B1193417
分子量: 570.0704
InChI 键: CCYKAXKRSKSMNX-MJFWUJRASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pralsetinib, also known as BLU-667, is a highly potent, selective, next generation RET inhibitor with IC50 of 0.3-0.4 nM for WT RET, RET mutants V804L, V804M, M918T and CCDC6-RET fusion.. BLU-667 is a potent and selective inhibitor of RET mutations, fusions, and predicted resistant mutants. RET fusions are key drivers of multiple cancers, including lung and thyroid cancer, and our research suggests that RET also plays a key role in some colon and breast cancers. By simultaneously targeting the primary driver and predicted resistant mutants that render cancer cells insensitive to treatment with currently approved drugs,

科学研究应用

  1. 药代动力学和脑穿透:Pralsetinib的药代动力学受到转运蛋白和酶的影响,如ABCB1、ABCG2和CYP3A。值得注意的是,ABCB1和ABCG2显著限制了pralsetinib的脑穿透和口服可用性。这些见解对其临床发展(Wang et al., 2021)至关重要。

  2. 各种癌症的临床应用:Pralsetinib是一种选择性RET抑制剂,用于治疗各种癌症,包括非小细胞肺癌(NSCLC)、乳头状甲状腺癌和髓样甲状腺癌。其在转移性RET融合阳性NSCLC中的疗效显著,并正在接受甲状腺癌的监管审查(Markham, 2020)

  3. 临床前开发和临床验证:Pralsetinib的临床前开发和临床验证显示其与多激酶抑制剂(MKI)相比具有更高的效力和较低的毒性,特别是在治疗RET突变的甲状腺癌方面。其更好的安全性归因于对其他酪氨酸激酶的较低抑制,尤其是VEGFR(Locantore et al., 2021)

  4. 跨多种实体瘤类型的疗效:Pralsetinib在多种晚期实体瘤类型中显示出广泛且持久的抗肿瘤活性,不受RET融合基因型的影响。它耐受性良好,并展示了在肿瘤学中广泛应用的潜力(Subbiah et al., 2020)

  5. RET融合阳性NSCLC治疗:Pralsetinib已经在RET融合阳性NSCLC患者中评估其安全性、耐受性和抗肿瘤活性。作为这些患者的新口服治疗选择,它显示出了有希望的结果(Gainor et al., 2021)

  6. RET改变的甲状腺癌:在RET改变的甲状腺癌患者中,pralsetinib显示出显著的抗肿瘤活性,并且是一种耐受性良好、有效且每日一次口服治疗选择(Subbiah et al., 2021)

属性

产品名称

Pralsetinib HCl

分子式

C27H33ClFN9O2

分子量

570.0704

IUPAC 名称

(1s,4R)-N-((S)-1-(4-(4-fluoro-1H-pyrazol-1-yl)phenyl)ethyl)-1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)cyclohexane-1-carboxamide hydrochloride

InChI

InChI=1S/C27H32FN9O2.ClH/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37;/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36);1H/t18-,19-,27-;/m0./s1

InChI 键

CCYKAXKRSKSMNX-MJFWUJRASA-N

SMILES

O=C([C@@]1(OC)CC[C@@H](C2=NC(NC3=NNC(C)=C3)=CC(C)=N2)CC1)N[C@H](C4=CC=C(N5N=CC(F)=C5)N=C4)C.[H]Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

BLU-667;  BLU 667;  BLU667;  Pralsetinib HCl;  Pralsetinib hydrochloride

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pralsetinib HCl
Reactant of Route 2
Reactant of Route 2
Pralsetinib HCl
Reactant of Route 3
Pralsetinib HCl
Reactant of Route 4
Pralsetinib HCl
Reactant of Route 5
Pralsetinib HCl
Reactant of Route 6
Pralsetinib HCl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。